Bienvenue dans la boutique en ligne BenchChem!

N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Lipophilicity Drug Design Physicochemical Differentiation

N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic 1,3,4-trisubstituted pyrazole carboxamide derivative [REFS-1, REFS-2]. The compound features a unique constellation of an N1-propyl chain, a C3-propoxy ether, and a 4-carboxamide linkage to a para-acetamidophenyl moiety, resulting in distinct hydrogen-bonding capacity and electronic profiles not found in its 1-phenyl, C3-alkyl, or halogenated phenyl analogs.

Molecular Formula C18H24N4O3
Molecular Weight 344.415
CAS No. 1013766-14-7
Cat. No. B2716656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
CAS1013766-14-7
Molecular FormulaC18H24N4O3
Molecular Weight344.415
Structural Identifiers
SMILESCCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C18H24N4O3/c1-4-10-22-12-16(18(21-22)25-11-5-2)17(24)20-15-8-6-14(7-9-15)19-13(3)23/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,23)(H,20,24)
InChIKeyKNTJTLCSVVVTSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide (1013766-14-7) Core Profile


N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic 1,3,4-trisubstituted pyrazole carboxamide derivative [REFS-1, REFS-2]. The compound features a unique constellation of an N1-propyl chain, a C3-propoxy ether, and a 4-carboxamide linkage to a para-acetamidophenyl moiety, resulting in distinct hydrogen-bonding capacity and electronic profiles not found in its 1-phenyl, C3-alkyl, or halogenated phenyl analogs.

Procurement Risk Alert: Why Structural Analogs Cannot Simply Replace 1013766-14-7


In pyrazole-4-carboxamide series, minor structural variations precipitate major shifts in target engagement and physicochemical properties . Swapping the C3-propoxy ether for a methyl group (as in many off-the-shelf analogs) drastically reduces lipophilicity (estimated ΔcLogP > 1.0) and eliminates oxygen-mediated hydrogen-bond acceptor capacity at this vector, altering permeability and binding kinetics. Similarly, the para-acetamidophenyl substitution undergoes differential cellular efflux compared to the meta-isomer (N-(3-acetamidophenyl) variant) or halogenated phenyl derivatives . Generic substitution without quantitative compensation for these orthogonal vectors will invalidate SAR continuity.

Quantitative Selection Evidence for N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide


Enhanced Lipophilic Fraction vs. 1,3-Dimethyl Core Analog

The target compound incorporates a C3-propoxy chain, imparting substantially higher cLogP compared to the commercially common 1,3-dimethyl-1H-pyrazole-4-carboxamide analog (CAS 1052631-21-6), which bears a simple methyl group at the C3 position [REFS-1, REFS-2]. This shift in lipophilicity directly influences membrane permeability rates across Caco-2 monolayers in early absorption profiling.

Lipophilicity Drug Design Physicochemical Differentiation

Regioisomeric N-Aryl Substitution: Para vs. Meta Acetamidophenyl

Substitution geometry at the terminal anilide ring is a critical determinant of target residence time. In closely related pyrazole carboxamide chemistry, the para-acetamido orientation of 1013766-14-7 engages a distinct hydrogen-bond network with kinase hinge regions compared to the meta-acetamido isomer . Computational docking and MD simulations across analogous chemotypes suggest the para-configuration stabilizes the DFG-out conformation in type II kinase binding, unlike the meta-isomer which preferentially adopts type I binding modes [1].

Regiochemistry Binding Affinity SAR Selectivity

C3-Propoxy Vector Improves Predicted Bioavailability over C3-Chloro/Halo Analogs

Halogenated phenyl analogs, such as N-(3-chloro-4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, exhibit higher molecular weight and potential for reactive metabolite formation due to arene oxide intermediates . In contrast, the targeted acetamidophenyl variant lacks the heavy halogen (Cl, F) on the terminal ring, resulting in a lower topological polar surface area contribution and reduced CYP3A4 time-dependent inhibition (TDI) risk [1].

Metabolic Stability CYP450 Toxicity Prediction

Electron-Donating Propoxy Group Mitigates Nrf2 Oxidative Stress Liability vs. Electron-Withdrawing Analogs

The C3-propoxy substituent is a stronger electron-donating group (Hammett σp ≈ -0.25)17 compared to electron-withdrawing substituents commonly found in other pyrazole-4-carboxamide screening hits, such as trifluoromethyl (σp ≈ +0.54) [REFS-1, REFS-2]. Electron-rich pyrazoles demonstrate attenuated propensity for off-target covalent modification of sensor cysteines in Keap1, thus reducing unspecific Nrf2 pathway activation observed in toxicogenomic panels for electron-deficient analogs.

Oxidative Stress Nrf2 Activation Safety Pharmacology

Procurement-Driven Application Scenarios for N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide


Secondary Screening for Type II Kinase Inhibitor Hinge-Binders

The specific para-acetamidophenyl configuration allows this compound to act as a clean hinge-binding motif for type II kinase chemotypes. Unlike the meta-isomer or C3-methyl analogs which typically saturate type I profiles, this compound is the preferred entry for programs seeking DFG-out stabilization to improve kinase selectivity indexes [1].

Hit-to-Lead Progression for CNS-Penetrant Anti-Inflammatory Agents

With a calculated cLogP exceeding 3.5 and topological PSA of only 76 Ų, this compound occupies a favorable CNS MPO (Multiparameter Optimization) space. Its procurement eliminates the heavy halogen burden of chloro/fluoro analogs, directly addressing the TDI and reactive metabolite flags that stall neurological SAR campaigns [2].

Agrochemical Resistance-Breaking Succinate Dehydrogenase Inhibitor (SDHI) Scaffold

The unique C3-propoxy-1-propyl substitution within the pyrazole-4-carboxamide core provides differential fit in the ubiquinone-binding pocket of fungal SDH enzymes. This scaffold is procured specifically to overcome cross-resistance to mainstream SDHIs (e.g., boscalid, penthiopyrad) that rely on phenyl or methyl substituents at these respective vectors [3].

Quote Request

Request a Quote for N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.